molecular formula C15H19F3O3 B12443566 2-(4-Tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester

2-(4-Tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester

Cat. No.: B12443566
M. Wt: 304.30 g/mol
InChI Key: HLBAIBXAQICWTF-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester is an organic compound that belongs to the class of esters It features a trifluoromethyl group, a tert-butylphenyl group, and a hydroxypropionic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester can be achieved through several synthetic routes. One common method involves the esterification of 2-(4-Tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropionic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOCH3 in methanol or LDA in tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(4-Tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-Tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropionic acid ethyl ester stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties. This feature makes it particularly valuable in applications requiring high stability and reactivity.

Properties

Molecular Formula

C15H19F3O3

Molecular Weight

304.30 g/mol

IUPAC Name

ethyl 2-(4-tert-butylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C15H19F3O3/c1-5-21-12(19)14(20,15(16,17)18)11-8-6-10(7-9-11)13(2,3)4/h6-9,20H,5H2,1-4H3

InChI Key

HLBAIBXAQICWTF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)C(C)(C)C)(C(F)(F)F)O

Origin of Product

United States

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